molecular formula C11H9F3N2S B1386985 5-Methyl-4-(4-(trifluoromethyl)phenyl)thiazol-2-amine CAS No. 206555-46-6

5-Methyl-4-(4-(trifluoromethyl)phenyl)thiazol-2-amine

Cat. No. B1386985
CAS RN: 206555-46-6
M. Wt: 258.26 g/mol
InChI Key: SUDKFQSYTBBEGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Methyl-4-(4-(trifluoromethyl)phenyl)thiazol-2-amine, also known as MTT, is a synthetic compound with a variety of applications in scientific research. It has been used in a wide range of biochemical and physiological studies, and is particularly useful for its ability to detect metabolic activity in cells. MTT is widely used in cell culture studies, as it is a reliable and accurate indicator of cell viability.

Scientific Research Applications

Pharmaceutical Testing

This compound is utilized in pharmaceutical testing as a high-quality reference standard . Its precise chemical structure allows for accurate calibration and validation of analytical methods in drug discovery and quality control processes.

Medicinal Chemistry

In medicinal chemistry, 5-Methyl-4-(4-(trifluoromethyl)phenyl)thiazol-2-amine is explored for its potential therapeutic properties. Its incorporation into new chemical entities can lead to the development of novel drugs with improved efficacy and safety profiles.

Anti-Inflammatory Applications

Research has indicated that derivatives of this compound show significant anti-inflammatory activities . This makes it a valuable starting point for the synthesis of new anti-inflammatory agents.

Analgesic Properties

Some studies have found that certain analogs of this compound exhibit notable analgesic effects . This suggests its potential use in the creation of pain-relief medications.

Organic Synthesis

The compound serves as a versatile material in organic synthesis. Its structural features are advantageous in constructing complex molecules, which is essential in the synthesis of various organic compounds.

Neuroinflammation Regulation

It has been suggested that this compound plays a role in the regulation of central inflammation and may be used to control brain inflammation processes . This application is particularly relevant in the context of neurodegenerative diseases.

properties

IUPAC Name

5-methyl-4-[4-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F3N2S/c1-6-9(16-10(15)17-6)7-2-4-8(5-3-7)11(12,13)14/h2-5H,1H3,(H2,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUDKFQSYTBBEGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)N)C2=CC=C(C=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F3N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methyl-4-(4-(trifluoromethyl)phenyl)thiazol-2-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.